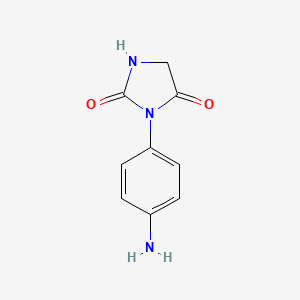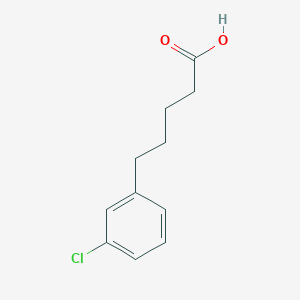
Fmoc-L-Nle(6-OBzl)-OH
Vue d'ensemble
Description
Fmoc-L-Nle(6-OBzl)-OH: is a synthetic compound used primarily in peptide synthesis. It is a derivative of norleucine, an amino acid analog, and is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus. The compound also features a benzyl ester (OBzl) protecting group at the carboxyl terminus. These protecting groups are crucial in peptide synthesis as they prevent unwanted side reactions during the assembly of peptide chains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Nle(6-OBzl)-OH typically involves several steps:
Protection of the Amino Group: The amino group of norleucine is protected using the Fmoc group. This is usually achieved by reacting norleucine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.
Protection of the Carboxyl Group: The carboxyl group is protected by converting it into a benzyl ester. This can be done by reacting the Fmoc-protected norleucine with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of norleucine are reacted with Fmoc-Cl and benzyl alcohol under controlled conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Deprotection Reactions: The Fmoc and benzyl ester protecting groups can be removed under specific conditions. The Fmoc group is typically removed using a base like piperidine, while the benzyl ester can be cleaved using hydrogenation or acidic conditions.
Coupling Reactions: Fmoc-L-Nle(6-OBzl)-OH can undergo peptide coupling reactions to form peptide bonds with other amino acids or peptides. This is usually done using coupling agents like DCC, DIC, or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, hydrogenation or acidic conditions for benzyl ester removal.
Coupling: DCC, DIC, HATU, and bases like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Major Products Formed
Deprotection: Norleucine or its derivatives.
Coupling: Peptides or peptide fragments containing norleucine.
Applications De Recherche Scientifique
Chemistry
In chemistry, Fmoc-L-Nle(6-OBzl)-OH is used in solid-phase peptide synthesis (SPPS) to create peptides and proteins with specific sequences. It allows for the incorporation of norleucine into peptide chains, which can be useful for studying protein structure and function.
Biology
In biological research, peptides synthesized using this compound can be used to study enzyme-substrate interactions, protein-protein interactions, and cellular signaling pathways. Norleucine-containing peptides can serve as analogs for methionine, providing insights into the role of methionine in biological processes.
Medicine
In medicine, peptides synthesized with this compound can be used in drug development and therapeutic applications. Norleucine-containing peptides may exhibit unique biological activities, making them potential candidates for drug discovery.
Industry
In the industrial sector, this compound is used in the production of custom peptides for research and development. It is also employed in the synthesis of peptide-based materials and biomolecules.
Mécanisme D'action
The mechanism of action of Fmoc-L-Nle(6-OBzl)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions during peptide assembly. The benzyl ester protects the carboxyl terminus, allowing for selective deprotection and coupling reactions. The incorporation of norleucine into peptides can influence their structure, stability, and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-L-Met-OH: Fmoc-protected methionine.
Fmoc-L-Leu-OH: Fmoc-protected leucine.
Fmoc-L-Val-OH: Fmoc-protected valine.
Uniqueness
Fmoc-L-Nle(6-OBzl)-OH is unique due to the presence of norleucine, which is an analog of methionine. Norleucine lacks the sulfur atom present in methionine, making it more stable and less prone to oxidation. This stability can be advantageous in peptide synthesis and biological studies, where oxidative degradation of methionine can be a concern.
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-phenylmethoxyhexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO5/c30-27(31)26(16-8-9-17-33-18-20-10-2-1-3-11-20)29-28(32)34-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h1-7,10-15,25-26H,8-9,16-19H2,(H,29,32)(H,30,31)/t26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQPPEZRVRMLME-SANMLTNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401162586 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-6-(phenylmethoxy)-L-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401162586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625845-42-3 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-6-(phenylmethoxy)-L-norleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625845-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-6-(phenylmethoxy)-L-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401162586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3275464.png)

![2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine](/img/structure/B3275466.png)


![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine](/img/structure/B3275479.png)


